molecular formula C10H9BrN2 B13550426 (6-Bromoquinolin-8-yl)methanamine

(6-Bromoquinolin-8-yl)methanamine

Katalognummer: B13550426
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: VHPSJNULSGHHON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromoquinolin-8-yl)methanamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 8th position of the quinoline ring makes this compound unique and of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoquinolin-8-yl)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method is the copper-catalyzed selective bromination of quinoline derivatives. For example, the reaction can be carried out in dimethyl sulfoxide (DMSO) at 100°C for 12 hours using a catalytic amount of copper(II) chloride (CuCl2) and potassium carbonate (K2CO3) as an additive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromoquinolin-8-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Bromoquinolin-8-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Bromoquinolin-8-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound without the bromine and methanamine groups.

    8-Aminoquinoline: Similar structure but without the bromine atom.

    6-Bromoquinoline: Lacks the methanamine group.

Uniqueness

(6-Bromoquinolin-8-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

(6-bromoquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2

InChI-Schlüssel

VHPSJNULSGHHON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.